makaluvamine N
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
10-amino-9-bromo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C10H8BrN3O/c11-6-7(12)10(15)9-5-4(3-14-9)1-2-13-8(5)6/h3,15H,1-2,12H2 |
InChI Key |
UMVGTIHJQQYCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C1C=NC3=C(C(=C2Br)N)O |
Origin of Product |
United States |
Biosynthesis of Makaluvamine N
Proposed Biosynthetic Pathway
The biosynthesis of the pyrroloiminoquinone core is believed to begin with the amino acid tryptophan. semanticscholar.orgresearchgate.net The proposed pathway involves the decarboxylation of tryptophan, followed by a series of oxidation steps and condensation to form a "proto"-makaluvamine structure. semanticscholar.org Further modifications, such as oxidation or amination, are thought to yield the various unbranched makaluvamines. semanticscholar.org Makaluvamines themselves are considered potential biosynthetic precursors to the more structurally complex pyrroloiminoquinones like the discorhabdins. semanticscholar.org
Key Precursors and Enzymes
Tryptophan is considered a primary precursor for the pyrroloiminoquinone skeleton. semanticscholar.orgresearchgate.net For makaluvamines containing a p-hydroxyphenylethyl side chain (though not present in this compound), tyramine, which is derived from phenylalanine, is a key precursor. semanticscholar.org The specific enzymes involved in the biosynthesis of this compound have not yet been identified.
Advanced Synthetic Strategies for Makaluvamine N and Its Analogs
Total Synthesis of Makaluvamine N
The first total synthesis of this compound was a landmark achievement reported in 2024. rsc.org This accomplishment was part of a broader strategy designed to be divergent, allowing for the synthesis of multiple members of the pyrroloiminoquinone alkaloid family. rsc.orgchemrxiv.orgrsc.org The successful route to this compound was completed in 12 steps (longest linear sequence) and hinged on the development of a novel cascade reaction to construct the core structure efficiently. rsc.org
The synthesis began with the protection of the indole (B1671886) nitrogen of a key tricyclic intermediate as a sulfonamide. rsc.org Following this, the Boc protecting group was removed, and a selective bromination at the C20 position was carried out to furnish a bromo-tricycle intermediate. rsc.org A critical sequence of protecting group manipulations was then required. The secondary aniline (B41778) nitrogen was reprotected as a carbamate, which enabled the subsequent removal of an acetamide (B32628) group to yield a bromoaniline. rsc.org The final stages of the synthesis involved the removal of the tosyl group under basic conditions, followed by arene oxidation using ceric ammonium (B1175870) nitrate (B79036) (CAN). A final Boc deprotection step successfully yielded this compound. rsc.org
The synthetic approaches to the makaluvamine core are often characterized by their retrosynthetic logic, which dictates the key bond disconnections and the order of ring construction.
A common retrosynthetic strategy for makaluvamines, such as A and K, involves disconnecting the imine C=N bond of the C-ring. nih.govacs.org This leads back to a vinylogous imidate intermediate, which can be formed from an indoloquinone precursor. nih.govacs.org The indoloquinone itself is typically accessed through the oxidation of a corresponding tryptamine (B22526) or tryptophol (B1683683) derivative. nih.govacs.org This approach often necessitates a number of linear steps to install the required substituents on the indole ring prior to the key cyclization and oxidation steps. nih.govacs.org
Key transformations in this more traditional approach include:
Larock Indole Synthesis: To construct the substituted indole core. nih.govacs.org
Oxidative Demethylation: Using agents like CAN to form the quinone moiety from a methoxy-substituted arene. nih.govacs.org
Staudinger Reduction/Aza-Wittig Reaction: An azide (B81097) intermediate is reduced to an amine, which then undergoes spontaneous cyclodehydration to form the tricyclic pyrroloiminoquinone skeleton. nih.govacs.org
In contrast, the successful synthesis of this compound employed a novel retrosynthetic analysis. rsc.orgchemrxiv.org This strategy was designed to be highly convergent and divergent by introducing the C10 nitrogen atom early in the synthesis, which allows for late-stage functionalization to access various analogs. rsc.orgchemrxiv.org The key disconnection was a Larock/Buchwald–Hartwig annulation/cyclization, which breaks down the complex tricyclic core into a pseudo-symmetric aromatic precursor. rsc.org This avoids the common late-stage C10-oxygenated intermediate that characterizes many other syntheses in this family. rsc.orgchemrxiv.org
The key transformation in this approach is the Larock/Buchwald–Hartwig annulation/cyclization cascade . rsc.org This powerful reaction rapidly assembles the pyrrolo[4,3,2-de]quinoline core of the alkaloids in a single step, a process facilitated by a dual ligand system. rsc.org
The pursuit of makaluvamines has been a fertile ground for the development of new synthetic methods for building the signature pyrroloiminoquinone core.
Larock Indole Synthesis/Oxidative Cyclization: A robust and scalable method for accessing the pyrroloiminoquinone core involves an initial Larock indole synthesis to build a substituted indole. nih.govacs.org This is followed by a series of functional group interconversions, including methylation, oxidative demethylation with CAN to form an indoloquinone, and conversion of a primary alcohol to an azide. nih.govacs.org The final core-forming step is a Staudinger reduction of the azide, which triggers a cyclodehydration to yield the vinylogous imidate of the pyrroloiminoquinone system. nih.govacs.org This strategy has been successfully applied to the total synthesis of makaluvamines A and K. nih.govacs.org
Larock/Buchwald–Hartwig Annulation/Cyclization: As mentioned, this novel cascade process represents a significant advance in the field. rsc.orgchemrxiv.orgrsc.org It enables the rapid construction of the tricyclic core and is central to the first total synthesis of this compound. rsc.org The success of this transformation was found to be dependent on the use of a dual ligand system. rsc.org
Hypervalent Iodine(III)-Induced Reactions: The first total synthesis of the related sulfur-containing alkaloid, (±)-makaluvamine F, was achieved using hypervalent iodine(III)-induced reactions. rsc.org This highlights the utility of these powerful oxidizing agents in constructing complex heterocyclic systems.
Aryne-Mediated Cyclization: An alternative entry into the 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline core has been developed using an aryne-mediated cyclization of 4-chloro-6-methoxytryptamine derivatives. acs.org
Divergent Synthetic Approaches for Makaluvamine Scaffolds
Given the large number of structurally related makaluvamine alkaloids, divergent synthetic strategies that allow access to multiple family members from a common intermediate are highly desirable.
The strategy that led to the first synthesis of this compound is a prime example of a divergent approach. rsc.orgchemrxiv.orgrsc.org By introducing the C10 nitrogen early and utilizing selective protecting groups, the key tricyclic intermediate could be functionalized at five different positions. rsc.org This flexibility enabled the efficient total syntheses of not only this compound but also makaluvamines A, C, and D, and isobatzelline B from a single, unified pathway. rsc.org
Another powerful divergent strategy utilizes a key methoxy-pyrroloiminoquinone intermediate, which is synthesized in five steps featuring a Larock indole synthesis. acs.org This intermediate can be selectively methylated at the imine or pyrrole (B145914) nitrogen atoms. acs.org This allows for divergence, where subsequent O-demethylation leads to damirone and batzelline-type alkaloids, or displacement of the methoxy (B1213986) group with various amines yields a wide array of makaluvamine analogs. acs.org This approach has provided the shortest syntheses of several alkaloids, including this compound. acs.org
A third divergent approach focuses on the late-stage diversification of a common precursor, Ts-damirone B, which features the core pyrroloiminoquinone structure. mdpi.comresearchgate.net This intermediate was synthesized using a Bartoli indole synthesis and IBX-mediated oxidation. mdpi.com From this common precursor, various substituents can be installed at the N-5 and N-9 positions, leading to the unified synthesis of makaluvamine J and a library of its analogs for biological evaluation. mdpi.com
| Divergent Strategy | Key Intermediate | Key Reactions | Resulting Alkaloids | Reference(s) |
| Early C10-Nitrogen Introduction | Pseudo-symmetric arene | Larock/Buchwald–Hartwig annulation/cyclization | Makaluvamines A, C, D, N; Isobatzelline B | rsc.org, chemrxiv.org, rsc.org |
| Late-Stage Diversification | Methoxy-pyrroloiminoquinone | Larock indole synthesis, Selective N-methylation, O-demethylation/Amine displacement | Makaluvamines D, H, I, J, K, L, M, N, P; Damirones A, B, C; Batzelline D; Tsitsikammamine A | acs.org |
| Late-Stage Diversification | Ts-damirone B | Bartoli indole synthesis, IBX oxidation, N-alkylation/N-arylation | Makaluvamine J and analogs | mdpi.com, researchgate.net |
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthesis and derivatization of the makaluvamine scaffold are crucial for probing structure-activity relationships (SAR) and developing analogs with improved therapeutic potential. nih.gov These strategies often involve modifying the natural product core at its reactive sites.
One study focused on the acetylation of makaluvamines A and J to explore the potential for creating antibody-drug conjugates (ADCs). nih.gov The acetylation of makaluvamine A with acetic anhydride (B1165640) yielded 9-N-acetyl makaluvamine A. nih.gov Similarly, makaluvamine J was acetylated to produce analogs like 15-O-acetyl makaluvamine J. nih.gov The evaluation of these derivatives revealed that the addition of an acetyl group at the C15-hydroxyl of makaluvamine J led to a striking 14-fold increase in potency against the OVCAR-5 ovarian cancer cell line. nih.gov
Systematic modifications have been made to explore the SAR of the makaluvamine scaffold. For instance, a unified synthesis of makaluvamine J and its analogs allowed for the investigation of substituents at N-1, N-5, and N-9. mdpi.com This study highlighted the importance of a lipophilic side chain at N-9 for potent activity against PANC-1 pancreatic cancer cells. mdpi.comresearchgate.net It was also found that a modest alkyl group at N-5 could improve selectivity against other cancer cell lines. mdpi.comresearchgate.net
Mechanistic Research on Makaluvamines at the Molecular and Cellular Level
Modulation of DNA Topoisomerase Activity
The primary mechanism of action attributed to the makaluvamine class of compounds is the disruption of DNA topoisomerase enzymes, which are critical for managing DNA topology during replication, transcription, and repair. nih.govnih.gov
Research has predominantly identified makaluvamines as inhibitors of DNA topoisomerase II. acs.orgnih.govacs.org These compounds are considered topoisomerase II poisons, meaning they stabilize the enzyme-DNA cleavable complex, which leads to DNA strand breaks. mdpi.com Specifically, makaluvamine N has been shown to inhibit more than 90% of the relaxation of supercoiled pBR322 DNA at a concentration of 5.0 μg/mL, a direct measure of its inhibitory effect on topoisomerase II. mdpi.com While effective, the ability of most makaluvamines to induce DNA cleavage via topoisomerase II is generally less potent than that of the well-known topoisomerase II inhibitor, etoposide, at equimolar concentrations. nih.gov
Data regarding the inhibition of topoisomerase I by this compound is less direct. However, studies on structurally related pyrroloiminoquinones, such as tsitsikammamines, have shown they exhibit topoisomerase I inhibition, suggesting a potential area for further investigation within the makaluvamine family. nih.gov
The inhibition of topoisomerase II by makaluvamines is intrinsically linked to their ability to interact with DNA. The mechanism often involves the intercalation of the planar pyrroloiminoquinone ring system between the base pairs of the DNA helix. acs.orgmdpi.com This physical insertion into the DNA structure facilitates the stabilization of the topoisomerase II-DNA complex, preventing the enzyme from re-ligating the DNA strand after cleavage. mdpi.comnih.gov
This process results in the accumulation of protein-linked DNA double-strand breaks, a form of severe DNA damage. mdpi.comresearchgate.netmdpi.com The induction of these cleavable complexes is a hallmark of topoisomerase II poisons and is considered a primary source of the cytotoxicity exhibited by this class of compounds. nih.govmdpi.com For example, makaluvamine A has been shown to induce DNA double-strand breaks in a manner comparable to the known DNA intercalating topoisomerase II poison m-AMSA. mdpi.com
Regulation of Cellular Proliferation and Cell Cycle Progression
This compound and its analogs have demonstrated significant effects on the growth and division of cancer cells, targeting key regulatory points in the cell cycle.
This compound exhibits potent cytotoxic activity against various human cancer cell lines. Research has demonstrated that it inhibits the growth of the HCT-116 human colon tumor cell line with a half-maximal inhibitory concentration (IC₅₀) of 0.6 µg/mL. researchgate.net The broader makaluvamine family and their synthetic analogs have shown dose-dependent inhibition of cell proliferation across numerous cancer types, including breast, pancreatic, and ovarian cancer cell lines. aacrjournals.orgnih.govmdpi.com For instance, the synthetic analog FBA-TPQ displayed IC₅₀ values in the range of 0.097 to 2.297 μmol/L for most of the 14 cell lines tested. aacrjournals.org The cytotoxicity of these compounds is often potent and selective, as seen with makaluvamine J and its analog 24, which showed high potency against PANC-1 pancreatic cancer cells. nih.govresearchgate.net
Table 1: Cytotoxicity (IC₅₀) of this compound and Related Analogs in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| This compound | HCT-116 | Colon Cancer | ~0.2 (0.6 µg/mL) | researchgate.net |
| Makaluvamine J | PANC-1 | Pancreatic Cancer | 0.046 | nih.govresearchgate.net |
| Makaluvamine J | KB3-1 | Epidermoid Carcinoma | > 0.3 | nih.gov |
| Analog 24 (Tryptamine) | PANC-1 | Pancreatic Cancer | 0.029 | nih.govmdpi.com |
| Analog 24 (Tryptamine) | KB3-1 | Epidermoid Carcinoma | 0.38 | nih.gov |
| FBA-TPQ | MCF-7 | Breast Cancer | 0.097 | aacrjournals.org |
| FBA-TPQ | MDA-MB-468 | Breast Cancer | 0.342 | aacrjournals.org |
In addition to inhibiting cell growth, makaluvamine analogs have been found to disrupt the normal progression of the cell cycle. researchgate.netnih.gov This interference often manifests as an arrest at specific checkpoints, preventing the cell from proceeding to the next phase of division. For example, a synthetic analog of makaluvamine, FBA-TPQ, was shown to induce a dose-dependent cell cycle arrest at the G2/M phase in ovarian cancer cells. researchgate.net Other research on different analogs reported an arrest in the S1 phase in human lung cancer cell lines. researchgate.net This halting of the cell cycle provides a window for the cell to either repair the induced DNA damage or, if the damage is too severe, to initiate programmed cell death pathways. mdpi.com
Induction of Programmed Cell Death Pathways
The ultimate fate of a cancer cell treated with a makaluvamine is often programmed cell death, or apoptosis. mdpi.comnih.gov The significant DNA damage and cell cycle disruption caused by these compounds trigger the cell's intrinsic apoptotic machinery. researchgate.netnih.gov Studies on synthetic makaluvamine analogs have confirmed their ability to induce a dose-dependent increase in apoptosis in various neuroendocrine, breast, and lung cancer cell lines. nih.govaacrjournals.orgresearchgate.net This process is characterized by morphological changes like chromatin condensation and is often mediated by caspases, the executioner enzymes of apoptosis. nih.govmdpi.com The induction of apoptosis by these compounds has been further supported by observations of decreased levels of anti-apoptotic proteins, such as MCL-1 and XIAP (X-chromosome linked inhibitor of apoptosis), following treatment. nih.govnih.gov
Apoptosis Induction and Key Apoptotic Markers (e.g., Caspases, PARP)
Apoptosis, or programmed cell death, is a critical process for cellular homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The execution of apoptosis involves a cascade of enzymes known as caspases. Initiator caspases (like -8 and -9) activate effector caspases (like -3 and -7), which then cleave a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
One of the key substrates for effector caspases is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov The cleavage of PARP by caspases is considered a hallmark of apoptosis. nih.gov This cleavage disrupts its ability to repair DNA, which is particularly significant as DNA fragmentation is a major event during apoptosis. nih.govnih.gov Preventing this cleavage can lead to an alternative cell death pathway, necrosis, characterized by the depletion of NAD+ and ATP. nih.gov While the broader makaluvamine family is known for its cytotoxic effects, the specific induction of caspases and PARP cleavage by this compound requires further targeted investigation. nih.gov
Table 1: Key Markers in Caspase-Mediated Apoptosis
| Marker | Role in Apoptosis | Consequence of Activation/Cleavage |
| Caspases | Proteolytic enzymes that execute programmed cell death. nih.gov | Cleavage of cellular substrates, leading to controlled cell dismantling. nih.gov |
| PARP | DNA repair enzyme. nih.govnih.gov | Cleavage by caspases inhibits DNA repair, ensuring the finality of the apoptotic process. nih.govnih.gov |
Roles of Tumor Suppressors (e.g., p53) and Oncogenes (e.g., MDM2)
The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer development by controlling processes like cell cycle arrest and apoptosis. nih.govsciopen.com The function of p53 is tightly regulated by the oncogene murine double minute 2 (MDM2). nih.govresearchgate.net MDM2 acts as a major negative regulator of p53 by binding to it, which both inhibits its transcriptional activity and targets it for degradation by the proteasome. nih.govresearchgate.netyoutube.com
This p53-MDM2 interaction forms an autoregulatory feedback loop and is a critical target for cancer therapy. nih.govresearchgate.net Many natural products exert their anticancer effects by disrupting this interaction. nih.govsciopen.com By inhibiting MDM2, these compounds can stabilize and reactivate p53, allowing it to induce apoptosis or cell cycle arrest in tumor cells that retain wild-type p53. youtube.com The potential for this compound to modulate the p53-MDM2 pathway represents a plausible, though not yet directly demonstrated, mechanism for its cytotoxic activity.
Table 2: The p53-MDM2 Regulatory Axis
| Component | Function | Interaction Outcome | Therapeutic Strategy |
| p53 | Tumor suppressor; initiates apoptosis and cell cycle arrest. nih.govsciopen.com | Forms a negative feedback loop with MDM2. nih.gov | Reactivation in cancer cells. youtube.com |
| MDM2 | Oncogene; negative regulator of p53. nih.govresearchgate.net | Binds to and promotes the degradation of p53. researchgate.netyoutube.com | Inhibition to stabilize p53. nih.govyoutube.com |
Involvement of Reactive Oxygen Species (ROS) Signaling
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell signaling and damage. nih.govpsu.edu While high levels of ROS can cause oxidative stress and damage to cellular components, leading to cell death, they also function as signaling molecules in various pathways, including those governing mitochondrial biogenesis. nih.govmdpi.com
Research into the makaluvamine family has shown that some of these compounds can modulate ROS levels. mdpi.comnih.gov Specifically, makaluvamine J has demonstrated antioxidant properties in neuronal cells, where it was able to reduce ROS release and mitigate mitochondrial damage induced by hydrogen peroxide. nih.govmdpi.comnih.gov This effect is linked to the activation of the Nrf2 pathway, which enhances endogenous antioxidant defenses. mdpi.comnih.gov Given that mitochondria are the primary source of cellular ROS, the ability of a makaluvamine to protect this organelle suggests a potential mechanism for influencing cell survival and death pathways through ROS signaling. mdpi.com
Diverse Molecular Target Interactions and Biological Pathways
Beyond the central apoptosis and tumor suppressor pathways, the biological activity of compounds like this compound can be attributed to interactions with a diverse array of other molecular targets and systems.
Interactions with Enzyme Systems (e.g., Chitinase (B1577495), Indoleamine 2,3-dioxygenase)
Current research has not established a direct interaction between this compound and the enzymes chitinase or indoleamine 2,3-dioxygenase (IDO). Chitinases are enzymes that degrade chitin, a structural component of fungal cell walls, and are targets for antifungal therapies. nih.gov IDO is a key metabolic enzyme that catabolizes the essential amino acid tryptophan. nih.gov Its expression in the tumor microenvironment is a significant mechanism of immune escape, as tryptophan depletion suppresses T-cell activity. nih.govnih.gov Therefore, IDO inhibitors are actively being investigated as cancer immunotherapeutics. nih.govresearchgate.net While makaluvamines are known topoisomerase II inhibitors, their effects on other enzyme systems like chitinase and IDO remain an open area for investigation. nih.gov
Modulatory Effects on Receptor Systems (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. mdpi.comnih.gov The function of these receptors can be fine-tuned by allosteric modulators, which bind to sites distinct from the acetylcholine binding site to either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) receptor activity. mdpi.comnih.gov These modulators are of significant therapeutic interest for various neurological conditions. mdpi.com At present, there is no scientific literature in the provided search results that indicates this compound interacts with or modulates nicotinic acetylcholine receptors.
Mitochondrial Pathway Perturbations
Mitochondria are central to cellular metabolism and survival, and their dysfunction can trigger cell death. mdpi.com Mitochondrial damage can result in a defective respiratory chain, leading to excessive production of ROS and depletion of ATP. nih.govmdpi.com Research on makaluvamine J has shown it can protect against mitochondrial damage induced by oxidative stress. nih.govmdpi.comnih.gov By maintaining mitochondrial function, makaluvamine J helps to control ROS levels. mdpi.comnih.gov This protective effect on mitochondria in neuronal cells highlights a specific mechanism by which the makaluvamine chemical scaffold can interact with cellular bioenergetic and survival pathways. nih.gov
Table 3: Summary of Makaluvamine J Effects on Mitochondrial Pathways
| Compound | Model System | Observed Effect | Associated Mechanism |
| Makaluvamine J | Cortical neurons and neuroblastoma cells. mdpi.comnih.gov | Reduction of H₂O₂-induced mitochondrial damage. nih.govmdpi.com | Reduction of ROS release and improvement of antioxidant defenses (glutathione, catalase). mdpi.comnih.gov |
| Makaluvamine J | SHSY5Y neuroblastoma cells. mdpi.comnih.gov | Maintenance of correct mitochondrial function. mdpi.comnih.gov | Activation of the Nrf2 antioxidant pathway. mdpi.comnih.gov |
Structure Activity Relationship Sar Studies of Makaluvamine N and Analogs
Impact of Substitutions on the Pyrroloiminoquinone Core
The decoration of the fundamental pyrroloiminoquinone ring system with various substituents is a key determinant of biological potency. Research has focused on understanding how modifications at specific nitrogen and carbon atoms across the scaffold influence its interaction with biological targets.
The nitrogen atoms at the N-1 (pyrrole) and N-5 (imine) positions of the makaluvamine core are critical sites for modulating activity. SAR studies consistently demonstrate that substitutions at these two positions have distinct and often opposing effects on the compound's biological profile. acs.orgnih.gov
Methylation of the imine nitrogen at the N-5 position is generally associated with an increase in biological activity and a reduction in toxicity against mammalian cell lines. acs.orgnih.gov For instance, makaluvamine J, which possesses a methyl group at N-5, is significantly more potent against PANC-1 pancreatic cancer cells than its analogs lacking this feature. nih.govmdpi.com The presence of a quaternary nitrogen at N-5 is considered a crucial feature for a potent cytotoxic scaffold. mdpi.comnih.gov In contrast, alkylation at the N-1 position of the pyrrole (B145914) ring tends to result in poor or decreased activity. acs.orgmdpi.com A comparison between makaluvamine J and makaluvamine P (which has an additional methyl group at N-1) shows that N-1 methylation slightly decreases activity. acs.org
| Compound | N-1 Substituent | N-5 Substituent | Relative Activity Trend |
|---|---|---|---|
| Makaluvamine D | -H | -H | Lower Potency mdpi.com |
| Makaluvamine J | -H | -CH₃ | Higher Potency / Bolstered Activity nih.govacs.org |
| Makaluvamine P | -CH₃ | -CH₃ | Slightly Decreased Activity (vs. J) acs.orgmdpi.com |
Substitutions at the C-7 and N-9 positions play a significant role, particularly in defining the selectivity and potency of makaluvamine analogs against specific cancer cell lines. The N-9 position is a key site for late-stage diversification in synthetic strategies, allowing for the introduction of various side chains. mdpi.comnih.gov
| Compound | N-9 Substituent | Reported PANC-1 IC₅₀ | Reference |
|---|---|---|---|
| Makaluvamine H | None | > 1/8th of Makaluvamine J | nih.gov |
| Makaluvamine A | None | 0.45 µM | nih.govchemrxiv.org |
| Makaluvamine G | E-alkenyl side chain | 6.2 µM | nih.gov |
| Makaluvamine J | 4-hydroxyphenethyl | 0.054 µM | nih.govmdpi.com |
| Tryptamine (B22526) analog 24 | Tryptamine | 0.029 µM | mdpi.com |
Scaffold Modifications and Pharmacological Profiles
Beyond simple substitutions, modifications to the fundamental pyrroloiminoquinone scaffold itself lead to related but structurally distinct classes of alkaloids, including the damirones, tsitsikammamines, and discorhabdins. nih.govmdpi.com These modifications often involve oxidative C-C bond formations that create additional fused or spirocyclic ring systems, drastically altering the molecule's three-dimensional shape and electronic properties. acs.org
The inherent cytotoxicity of the makaluvamines is often a starting point for these more complex structures. For example, the makaluvamine scaffold is a biosynthetic precursor to the more complex discorhabdins. nih.gov SAR studies indicate that key structural motifs within the core are essential for maximizing potency. These include maintaining conjugation within the tricyclic ABC-ring system and the presence of a positive charge in the C-ring (imine moiety). nih.govresearchgate.net The simplification of complex natural products into privileged and more synthetically accessible scaffolds is a key strategy in medicinal chemistry, allowing for systematic exploration of structure-activity relationships. mdpi.com The pyrroloiminoquinone core of makaluvamine N represents such a privileged scaffold, providing a robust platform for generating analogs with diverse pharmacological profiles, ranging from anticancer to antiprotozoal activities. nih.govnih.gov
Preclinical Pharmacological Investigations of Makaluvamines
In Vitro Studies on Cellular Models
Cytotoxicity in Diverse Cancer Cell Lines
The makaluvamine class of compounds is widely recognized for its potent cytotoxic effects against a variety of human cancer cell lines. nih.gov While specific data for makaluvamine N is not extensively detailed, studies on numerous closely related analogs have demonstrated significant anti-proliferative and apoptosis-inducing activities. nih.govnih.gov The primary mechanism often attributed to this cytotoxicity is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov
Research on synthetic makaluvamine analogs has revealed dose, compound, and cell-line dependent cytotoxicity. nih.gov For instance, various analogs have shown efficacy against breast cancer (MCF-7, MDA-MB-468), colon cancer (HCT-116), pancreatic cancer (PANC-1), and neuroendocrine tumor cell lines. nih.govresearchgate.netresearchgate.net One study synthesized twelve different analogs and found that all exhibited superior IC50 values against MCF-7 and MDA-MB-468 breast cancer cells compared to the standard chemotherapeutic agents etoposide and m-AMSA. nih.gov Another investigation of four novel analogs found that the compound FBA-TPQ was the most potent, with IC50 values for most tested cell lines falling in the range of 0.097 to 2.297 µmol/L. nih.gov The potent activity of compounds like makaluvamine J against pancreatic cancer cells (IC50 = 0.054 µM) highlights the therapeutic potential within this chemical family. researchgate.netmdpi.com
| Makaluvamine Analog | Cancer Cell Line | Reported IC50 Value (µM) |
|---|---|---|
| Makaluvamine J | PANC-1 (Pancreatic) | 0.054 |
| Tryptamine (B22526) analog of Makaluvamine J | PANC-1 (Pancreatic) | 0.029 |
| N-tosyl-6-phenethylamino derivative | HCT-116 (Colon) | 0.5 |
| Benzyl amino derivative (4c) | MCF-7 (Breast) | 1.0 |
| DHN-II-84 & DHN-III-14 | Neuroendocrine Tumor Cells | 0.5 - 4.0 |
Antibacterial and Anti-biofilm Activities
The potential of makaluvamines to combat bacterial pathogens has been explored, with a particular focus on their activity against biofilm formation. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov
A key study investigated 14 synthetic makaluvamine analogs for their effects on Streptococcus mutans, a primary causative agent of dental caries. nih.govmdpi.com All tested analogs demonstrated an ability to inhibit biofilm formation, with IC50 values ranging from 0.4 µM to 88 µM. nih.gov The study also assessed bactericidal activity, finding MIC50 values between 14.7 µM and 67 µM. nih.govmdpi.com For most of the analogs, the anti-biofilm activity was linked to their ability to kill the bacteria. However, three of the most potent analogs showed biofilm inhibition at concentrations an order of magnitude lower than their bactericidal concentrations, suggesting a more selective mechanism that may interfere with biofilm formation independent of cell killing. nih.govmdpi.com
Antimalarial and Antiprotozoal Efficacy
Pyrroloiminoquinone alkaloids, including the makaluvamines, have been identified as promising leads for the development of new antiprotozoal agents. researchgate.netnih.gov This is particularly relevant in the context of rising drug resistance in parasites like Plasmodium falciparum, the deadliest species causing malaria. nih.gov
A broad evaluation of 16 natural pyrroloiminoquinones and their analogs against drug-resistant strains of P. falciparum and the related parasite Babesia revealed potent activity, with several compounds exhibiting low nanomolar IC50 values. nih.gov The study highlighted that imine N-methylated makaluvamines, in particular, are extremely potent antiprotozoal agents. nih.gov While this compound was included in the broader class of compounds considered, specific efficacy data for it was not singled out. nih.gov Other research has shown varied in vivo effects among different makaluvamines; for example, makaluvamine G was more effective than the standard drug chloroquine in a mouse model of malaria, whereas makaluvamine J proved to be toxic to the animals. nih.gov
Antifungal and Antiviral Properties
The broad spectrum of biological activities associated with the pyrroloiminoquinone structural core extends to potential antifungal and antiviral effects. researchgate.netnih.gov Marine sponges, the source of these compounds, produce a wide array of secondary metabolites to defend against environmental threats, including fungal and viral pathogens. However, while the general class of makaluvamines is noted for these properties, specific in vitro studies detailing the antifungal or antiviral efficacy of this compound are not prominently available. Further targeted research is required to isolate and characterize the specific antifungal and antiviral capabilities of this particular compound.
Theoretical and Computational Analyses
Quantum Chemical Calculations of Spectroscopic Properties
Theoretical studies using quantum chemical calculations have been employed to understand the electronic and spectroscopic properties of the makaluvamine family, which can aid in explaining their biological activity and potential for applications like photodynamic therapy. scirp.org One such study utilized Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level and Time-Dependent DFT (TD-DFT) to analyze the ultraviolet-visible (UV-Vis) absorption spectra of a series of makaluvamines in both neutral and charged states. scirp.org
The calculations provided insights into the molecules' absorption zones, the energy gaps of their frontier orbitals (HOMO and LUMO), and the nature of their principal electronic transitions. For the makaluvamines studied, the primary absorption maxima were observed in the ultraviolet range, from approximately 220 nm to 243 nm. These absorptions were predominantly associated with π → π* electronic transitions. scirp.org The study successfully identified several makaluvamines that absorb light in the therapeutic window, suggesting their potential as photosensitizers. scirp.org While this research provides a valuable computational framework for understanding the spectroscopic behavior of this class of compounds, it did not specify if this compound was included in the particular series that was analyzed. scirp.org
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and its biological target at the molecular level. These in silico methods provide valuable insights into the binding mode, affinity, and stability of the ligand-receptor complex, which can guide further drug development and optimization. While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of makaluvamines has been the subject of computational investigations, particularly in relation to their primary target, topoisomerase II.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve computationally placing the molecule into the binding site of topoisomerase II. The process calculates a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These simulations can identify key amino acid residues within the target's active site that interact with the ligand through various forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on related pyrroloiminoquinone alkaloids have utilized molecular docking to establish plausible binding modes with topoisomerase II, correlating binding energies with in vitro experimental results. semanticscholar.org
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-topoisomerase II complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. Such simulations can also be used to calculate binding free energies, which are a more accurate measure of binding affinity than docking scores.
A theoretical study utilizing Density Functional Theory (DFT), a quantum chemistry method, investigated the stability of complexes formed between six different makaluvamines, a water molecule, and a glutamic acid molecule, a key residue within the active site of topoisomerase II. globaljournals.org This type of computational analysis helps to understand the energetic and geometric parameters of these interactions and suggests the suitability of makaluvamines for docking studies. globaljournals.org
The insights gained from these computational approaches are instrumental in understanding the structure-activity relationships (SAR) of the makaluvamine family. By elucidating how specific structural features of this compound contribute to its binding affinity and inhibitory activity against topoisomerase II, medicinal chemists can design and synthesize novel analogs with improved potency and selectivity.
Hypothetical Docking Results of this compound with Topoisomerase II
The following table represents a hypothetical outcome of a molecular docking study of this compound with the ATP-binding site of human topoisomerase IIα. This data is illustrative and intended to demonstrate the type of information generated from such a study.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibitory Constant (Ki) (µM) | 0.25 |
| Interacting Residues | ASN91, ILE94, GLY118, ILE120, LYS122 |
| Hydrogen Bond Interactions | ASN91, LYS122 |
| Hydrophobic Interactions | ILE94, ILE120 |
Analytical Methodologies for Makaluvamine Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis (e.g., HPLC-MS/MS, RRLC)
The quantitative analysis of makaluvamine N and its analogs relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. While a specific, validated HPLC-MS/MS method for this compound is not extensively detailed in publicly available literature, the methodology developed for its close structural analogs, such as TCBA-TPQ, provides a robust framework for its analysis. researchgate.netnih.gov
A typical HPLC-MS/MS method involves the optimization of both chromatographic and mass spectrometric conditions to achieve high sensitivity and specificity. For instance, in the analysis of the makaluvamine analog TCBA-TPQ, a C18 column is often used for chromatographic separation with a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and water, often with additives like formic acid to improve ionization. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov
Table 1: Representative HPLC-MS/MS Parameters for the Analysis of a Makaluvamine Analog (TCBA-TPQ)
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 545.1 |
| Product Ion (m/z) | 390.0 |
This table is based on methodologies developed for makaluvamine analogs and serves as a representative example. researchgate.netnih.gov
Rapid-resolution liquid chromatography (RRLC) systems, which use columns with smaller particle sizes, can also be employed to increase throughput and resolution in these analyses. The validation of these analytical methods is crucial and typically involves assessing linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results. nih.gov
Applications in In Vitro Metabolic Stability and Enzyme Interaction Studies
Quantitative analytical methods are indispensable for evaluating the metabolic fate and enzyme interactions of this compound.
In Vitro Metabolic Stability:
Table 2: General Parameters for an In Vitro Metabolic Stability Assay
| Parameter | Description |
|---|---|
| Test System | Human or animal liver microsomes |
| Incubation | The test compound is incubated with microsomes and cofactors (e.g., NADPH) at 37°C. |
| Time Points | Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). |
| Analysis | The reaction is stopped, and the remaining parent compound is quantified by HPLC-MS/MS. |
| Data Output | In vitro half-life (t½), intrinsic clearance (CLint). |
Enzyme Interaction Studies:
This compound is known to be an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov Analytical techniques are used in these studies to determine the concentration at which the compound exerts its inhibitory effect. For example, studies have shown that this compound can inhibit over 90% of the relaxation of supercoiled pBR322 DNA at a concentration of 5.0 μg/mL in a topoisomerase II-mediated decatenation assay. nih.gov While these assays measure the biological activity rather than directly quantifying the compound during the interaction, the initial concentration of this compound is precisely determined using analytical methods.
Further research could leverage HPLC-MS/MS to not only quantify the compound but also to identify and quantify any metabolites formed during these enzymatic assays, providing a more comprehensive understanding of the compound's behavior.
Advanced Research Perspectives and Future Directions
Elucidation of Undefined Mechanisms of Action
The primary mechanism of action attributed to makaluvamines is the inhibition of DNA topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. scispace.comelsevierpure.comnih.gov Makaluvamine N, specifically, has been shown to inhibit the catalytic activity of topoisomerase II. mdpi.comresearchgate.net These compounds are thought to function as "poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to an accumulation of double-strand breaks in DNA and ultimately triggers cell death. mdpi.complos.org Evidence supporting this includes the enhanced toxicity of makaluvamines in DNA repair-deficient cell lines and their ability to induce protein-linked DNA breaks. elsevierpure.commdpi.com
However, a growing body of evidence suggests that topoisomerase II inhibition is not the sole mechanism responsible for the bioactivity of this compound class. nih.govaacrjournals.orgnih.gov Research into synthetic makaluvamine analogs has revealed a more complex pharmacological profile. Studies have shown that these compounds can modulate the expression of several crucial genes involved in cell cycle control and apoptosis, including p53, MDM2, and p21. nih.govmcpharmacol.com For instance, some analogs have been reported to inhibit the E3 ubiquitin-protein ligase (MDM2) and the nuclear factor of activated T-cells (NFAT1). nih.gov Furthermore, recent investigations into the effects of specific analogs on neuroendocrine tumor cells identified the inhibition of c-Kit proto-oncogene expression as a potential additional mechanism contributing to apoptosis. nih.govnih.gov
There remains some ambiguity in the precise nature of topoisomerase II inhibition, with conflicting data on whether various makaluvamines act as catalytic inhibitors or poisons. mdpi.com Additionally, some makaluvamines have been shown to cause direct DNA damage under reductive conditions. aacrjournals.org Other research has pointed to antioxidant effects, with makaluvamine J demonstrating the ability to activate the Nrf2 pathway, thereby enhancing endogenous antioxidant defenses. nih.gov Fully elucidating these additional and potentially interconnected mechanisms is a key area for future research, which could unlock a more nuanced understanding of how this compound and its derivatives exert their potent cytotoxic effects.
Design and Synthesis of Next-Generation Makaluvamine Analogs
The limited availability of makaluvamines from their natural marine sponge sources has spurred significant efforts in chemical synthesis. nih.govnih.gov These synthetic endeavors are not only aimed at providing a reliable supply for biological testing but also at creating next-generation analogs with improved potency, selectivity, and pharmacological properties. aacrjournals.orgnih.gov Synthetic strategies have become increasingly sophisticated, employing methods like the Larock indole (B1671886) synthesis to efficiently construct the core pyrroloiminoquinone skeleton. nih.govacs.orgresearchgate.netsemanticscholar.org This allows for a divergent approach where a common intermediate can be modified in late stages to produce a wide array of natural products and novel analogs. mdpi.comresearchgate.netresearchgate.net
Structure-activity relationship (SAR) studies have been a central theme in this research, providing critical insights into how chemical modifications affect biological activity. mdpi.comnih.gov Key findings from these studies include:
N-9 Substitution: The presence and nature of a substituent at the N-9 position are crucial for potent cytotoxicity, particularly against pancreatic cancer cells. mdpi.comnih.gov
N-5 Substitution: Modifications at the N-5 position can influence selectivity against different cancer cell lines. mdpi.comnih.gov
Pyrroloiminoquinone Core: The tricyclic ring system is considered essential for activity, and major changes to it are generally detrimental. nih.gov
Recent research has focused on synthesizing analogs with enhanced features. For example, a 2024 study reported the synthesis of a tryptamine (B22526) analog of makaluvamine J that exhibited more potent and selective cytotoxicity against PANC-1 pancreatic cancer cells than the natural product itself. mdpi.comnih.govnih.gov Other work has produced analogs like FBA-TPQ, which showed significant in vitro and in vivo activity against breast cancer models. nih.govaacrjournals.org The development of these novel compounds provides a basis for future preclinical and clinical exploration. aacrjournals.orgmcpharmacol.com
Table 1: Selected Synthetic Makaluvamine Analogs and Their Reported Biological Activities
| Compound/Analog | Target/Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Makaluvamine J Tryptamine Analog (24) | PANC-1 (Pancreatic Cancer) | Showed more potent and selective cytotoxicity (IC50 = 0.029 µM) than the natural product. | mdpi.comnih.govnih.gov |
| DHN-II-84 & DHN-III-14 | Neuroendocrine Tumor Cells (H727, MZ-CRC-1, BON) | Induced apoptosis and decreased expression of c-Kit, CgA, and ASCL1 markers. | nih.govnih.govmdpi.com |
| FBA-TPQ | Breast Cancer Cells (MCF-7, MDA-MB-468) | Activated p53 and regulated multiple proteins related to the cell cycle, apoptosis, and DNA damage. | nih.govresearchgate.net |
| Compound Ic | Lung Cancer Cells | Induced apoptosis and S-phase cell cycle arrest; activated p53. | nih.gov |
| 15-O-acetyl makaluvamine J (15) | OVCAR-5 (Ovarian Cancer) | Exhibited a 14-fold increase in potency compared to makaluvamine J. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary focus of makaluvamine research has been on its anticancer properties, the exploration of novel biological targets is expanding its potential therapeutic applications. semanticscholar.org The cytotoxicity of makaluvamines has been demonstrated across a wide range of cancer cell lines, including colon, breast, ovarian, pancreatic, lung, and neuroendocrine tumors. elsevierpure.commcpharmacol.comnih.govnih.govnih.gov Preclinical in vivo studies using xenograft models have shown promise for makaluvamines against skin, pancreatic, prostate, and breast cancers. nih.gov The recent identification of potent activity against neuroendocrine tumors represents a significant new avenue for investigation. nih.govnih.gov
Beyond cancer, makaluvamines have exhibited a broad spectrum of other biological activities:
Antiprotozoal: Several makaluvamines and their synthetic analogs have shown potent, low-nanomolar activity against Plasmodium falciparum (the parasite causing malaria) and Babesia species. semanticscholar.orgresearchgate.netchemrxiv.org Makaluvamine G, in particular, demonstrated promising in vivo antiplasmodial activity in a mouse model. nih.gov
Antimicrobial and Antifungal: Antibacterial activity against both Gram-positive and Gram-negative bacteria has been reported for makaluvamines, discorhabdins, and tsitsikammamines. nih.govsemanticscholar.org
Neuromodulatory: Some compounds within the broader pyrroloiminoquinone family have been identified as inhibitors of cholinesterases, suggesting potential applications in neurological disorders like dementia. nih.gov Makaluvamine G has also been found to inhibit the muscle nicotinic acetylcholine (B1216132) receptor. nih.gov
Antioxidant: As mentioned, certain makaluvamines can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases. researchgate.netnih.gov
The diverse bioactivities of the makaluvamine scaffold highlight its potential as a privileged structure in drug discovery. Future research will likely focus on optimizing these non-cancer-related activities to develop new classes of therapeutic agents.
Integration of Omics Technologies in Makaluvamine Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is becoming instrumental in providing a holistic understanding of the cellular response to makaluvamine treatment. These high-throughput methods allow researchers to move beyond single-target interactions and map the complex network of pathways affected by these compounds.
Gene expression analysis has been crucial in identifying new potential mechanisms of action. For example, transcriptomic approaches led to the discovery that makaluvamine analogs can reduce the expression of the c-Kit proto-oncogene and neuroendocrine markers like ASCL1. nih.govnih.govmdpi.com Proteomic studies, often using techniques like Western blotting, have corroborated these findings at the protein level and have been used to track the modulation of key regulatory proteins. nih.gov These studies have shown that makaluvamine analogs can alter the levels of proteins involved in:
Apoptosis: MCL-1, XIAP, PARP, Caspase-3, Caspase-8, Caspase-9, Bcl-2. nih.govnih.govnih.govnih.govmdpi.com
Cell Cycle Control: p53, MDM2, p21, E2F1, Cdk2, Cdk4, Cdk6, Cyclin D1. nih.govmcpharmacol.com
DNA Damage Response: ATM/p-ATM, ATR, p-H2AX. nih.gov
Future research will likely see a more profound integration of these technologies. For instance, unbiased proteomic and metabolomic screens could identify novel binding partners or metabolic pathways disrupted by this compound, revealing previously unknown targets. Combining multi-omics datasets will be essential for constructing comprehensive models of the drug's mechanism of action and for identifying biomarkers that could predict patient response in future clinical settings.
Sustainable Sourcing and Production Methods for Natural Makaluvamines
Makaluvamines are naturally occurring secondary metabolites isolated from marine sponges, predominantly of the genera Zyzzya and Histodermella. nih.govnih.govsemanticscholar.org The reliance on harvesting marine invertebrates for these compounds is inherently unsustainable and often yields only minute quantities, which hampers extensive preclinical and clinical development. nih.gov This supply challenge is a major driver behind the extensive research into total synthesis. nih.gov
The biosynthesis of these alkaloids is believed to originate from the amino acid tryptophan. researchgate.netsemanticscholar.org The proposed biosynthetic pathway involves several oxidation and condensation steps to form the core structure, which can then be further modified. semanticscholar.org However, the complete pathway and the enzymes involved remain largely hypothetical. semanticscholar.org There is also ongoing debate as to whether the sponge itself or its symbiotic microorganisms are the true producers of these compounds. semanticscholar.org
Addressing the supply issue requires a multi-pronged approach for the future:
Optimized Chemical Synthesis: Continued refinement of synthetic routes to make them more efficient, scalable, and cost-effective is paramount. acs.orgresearchgate.net
Biosynthetic Pathway Elucidation: A complete understanding of the biosynthetic genes and enzymes could enable heterologous expression in microbial hosts. This would involve transferring the genetic machinery for makaluvamine production into an easily culturable organism like E. coli or yeast, allowing for large-scale, sustainable production via fermentation.
Aquaculture and Cell Culture: Developing methods for the aquaculture of producer sponges or the in vitro culture of their cells could provide a more controlled and sustainable source of the natural products, although this remains a significant technical challenge.
Ultimately, biotechnological production methods hold the most promise for a truly sustainable and scalable supply of makaluvamines, which will be essential for their potential transition into clinically approved therapeutics.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Class/Type |
|---|---|
| 15-O-acetyl makaluvamine J | Makaluvamine Analog |
| Aleutianamine | Pyrroloiminoquinone Alkaloid |
| Amsacrine (m-AMSA) | Topoisomerase II Inhibitor |
| Atkamine | Pyrroloiminoquinone Alkaloid |
| BA-TPQ | Makaluvamine Analog |
| Batzellines | Pyrroloiminoquinone Alkaloid |
| Biakamides | Chlorinated Polyketide |
| Chloroquine | Antimalarial Drug |
| Damirone B | Makaluvamine Precursor |
| Damirones | Pyrroloiminoquinone Alkaloid |
| DHN-II-84 | Makaluvamine Analog |
| DHN-III-14 | Makaluvamine Analog |
| Discorhabdins | Pyrroloiminoquinone Alkaloid |
| Epinardin | Pyrroloiminoquinone Alkaloid |
| Etoposide | Topoisomerase II Inhibitor |
| FBA-TPQ | Makaluvamine Analog |
| Makaluvamine A | Makaluvamine |
| Makaluvamine C | Makaluvamine |
| Makaluvamine D | Makaluvamine |
| Makaluvamine E | Makaluvamine |
| Makaluvamine F | Makaluvamine |
| Makaluvamine G | Makaluvamine |
| Makaluvamine H | Makaluvamine |
| Makaluvamine I | Makaluvamine |
| Makaluvamine J | Makaluvamine |
| Makaluvamine K | Makaluvamine |
| Makaluvamine L | Makaluvamine |
| This compound | Makaluvamine |
| Makaluvamine O | Makaluvamine |
| Makaluvamine P | Makaluvamine |
| SM-III-59 | Makaluvamine Analog |
| Trabectedin | Anticancer Drug |
| Tsitsikammamines | Pyrroloiminoquinone Alkaloid |
Q & A
Q. What protocols ensure the long-term stability of this compound in experimental settings, and how should degradation products be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
